(3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione
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Overview
Description
(3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its heptamethyl substitution pattern and the presence of a tricos-1-ene backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione typically involves multiple steps, including cyclization and methylation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
Scientific Research Applications
(3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,6R,11R,12S,15S,16R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene-8,19-dione: Unique due to its specific substitution pattern and pentacyclic structure.
Other Pentacyclic Compounds: Similar in structure but may differ in substitution patterns and functional groups.
Uniqueness
The uniqueness of this compound lies in its heptamethyl substitution and the specific arrangement of its pentacyclic framework, which confer distinct chemical and physical properties.
Properties
CAS No. |
1449-07-6 |
---|---|
Molecular Formula |
C30H46O2 |
Molecular Weight |
438.696 |
InChI |
InChI=1S/C30H46O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h18,20-23H,8-17H2,1-7H3/t20-,21-,22-,23-,28-,29+,30-/m0/s1 |
InChI Key |
LTKNTEIFGILKMN-WFHLZTHJSA-N |
SMILES |
CC1(C2CCC3=CC4(CCC5C(C(=O)CCC5(C4CCC3C2(CCC1=O)C)C)(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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